molecular formula C7H15BrO2Si B12573860 [(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 199384-57-1

[(2-Bromo-1-methoxyprop-1-en-1-yl)oxy](trimethyl)silane

Cat. No.: B12573860
CAS No.: 199384-57-1
M. Wt: 239.18 g/mol
InChI Key: VPTFSNQUIPAUME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane typically involves the reaction of 2-bromo-1-methoxyprop-1-ene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Elimination Reactions: The compound can undergo elimination reactions to form alkenes.

    Addition Reactions: It can participate in addition reactions with electrophiles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are used under anhydrous conditions.

    Addition Reactions: Electrophiles such as hydrogen halides or halogens are used in the presence of a catalyst.

Major Products Formed

Scientific Research Applications

(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane involves the formation of stable carbon-silicon bonds through nucleophilic substitution or addition reactions. The compound acts as a coupling agent, promoting adhesion between different materials by forming covalent bonds with both surfaces. This enhances the mechanical properties and durability of the resulting materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-1-methoxyprop-1-en-1-yl)oxysilane is unique due to the presence of the bromine atom, which makes it highly reactive in nucleophilic substitution reactions. This allows for the formation of a wide range of substituted silanes, making it a versatile reagent in organic synthesis .

Properties

CAS No.

199384-57-1

Molecular Formula

C7H15BrO2Si

Molecular Weight

239.18 g/mol

IUPAC Name

(2-bromo-1-methoxyprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C7H15BrO2Si/c1-6(8)7(9-2)10-11(3,4)5/h1-5H3

InChI Key

VPTFSNQUIPAUME-UHFFFAOYSA-N

Canonical SMILES

CC(=C(OC)O[Si](C)(C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.